2-(吗啉基)苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

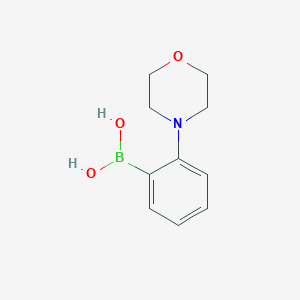

2-(Morpholino)phenylboronic acid is a useful research compound. Its molecular formula is C10H14BNO3 and its molecular weight is 207.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Morpholino)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholino)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学

2-(吗啉基)苯基硼酸在药物化学中得到应用,特别是在合成作为第XI因子调节剂的取代苯丙氨酸衍生物方面。 这些化合物在治疗血栓形成和血栓栓塞性疾病中具有重要意义 .

药物递送系统

该化合物在药物递送系统中显示出潜力。 其独特的结构使其能够用于生物缀合反应,从而可以提高治疗剂的递送和疗效.

制药工业

在制药行业,2-(吗啉基)苯基硼酸是铃木偶联反应的关键试剂。 该反应在合成可以开发为抗癌和炎症性疾病治疗剂的生物活性化合物中至关重要 .

传感应用

硼酸,包括2-(吗啉基)苯基硼酸,由于其与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用,越来越多地用于传感应用。 这些相互作用在均相测定和异相检测方法中都被利用 .

诊断和治疗应用

硼酸的独特化学性质使其成为分析和治疗应用的分子基础。 这包括与唾液酸的相互作用作为一类新的分子靶点,以及药物递送应用的其他策略 .

作用机制

Target of Action

Boronic acids, in general, are known for their role in the suzuki-miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming process .

Mode of Action

The mode of action of 2-(Morpholino)phenylboronic acid is likely related to its role in the Suzuki-Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound likely plays a role, is a key process in organic synthesis .

Result of Action

Its potential role in the suzuki-miyaura coupling reaction suggests it may contribute to the formation of new carbon-carbon bonds .

生物活性

2-(Morpholino)phenylboronic acid, with the chemical formula C12H18BNO4 and CAS number 933052-52-9, is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structure : The compound features a boronic acid group attached to a phenyl ring and a morpholino group, which enhances its solubility and biological activity compared to simpler boronic acids.

Physical Properties :

- Molecular Weight : 233.09 g/mol

- Solubility : Enhanced due to the morpholino substituent, making it suitable for biological applications.

2-(Morpholino)phenylboronic acid exhibits several mechanisms of action, primarily through its interactions with biological targets:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with active site residues. This property is crucial for developing therapeutic agents targeting specific enzymes in cancer and metabolic diseases .

- Antiproliferative Activity : Studies have shown that derivatives of phenylboronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds similar to 2-(Morpholino)phenylboronic acid have demonstrated significant antiproliferative effects in ovarian cancer cells (A2780), leading to G2/M phase arrest and caspase-3 activation .

- Antimicrobial Activity : The compound has shown moderate antibacterial and antifungal properties. It effectively inhibits the growth of pathogens like Candida albicans and Aspergillus niger, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of 2-(Morpholino)phenylboronic acid is influenced by its structural components:

- Morpholino Group : This group enhances solubility and may increase interactions with biological targets, improving overall efficacy.

- Boronic Acid Moiety : The presence of the boron atom allows for reversible binding to diols in glycoproteins, which is critical in the modulation of cellular processes .

Table 1: Structure-Activity Relationship Insights

| Compound | Activity Type | Observations |

|---|---|---|

| 2-(Morpholino)phenylboronic acid | Antiproliferative | Induces G2/M arrest in A2780 cells |

| 2-Fluoro-6-formylphenylboronic acid | Antiproliferative | High activity against MV-4-11 leukemia cells |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Antimicrobial | Moderate activity against E. coli |

Case Study 1: Anticancer Potential

In a study evaluating the antiproliferative effects of phenylboronic acid derivatives, 2-(Morpholino)phenylboronic acid was assessed alongside other compounds in five cancer cell lines, including breast (MCF7) and lung (A549) cancers. Results indicated that while some derivatives showed low micromolar IC50 values, 2-(Morpholino)phenylboronic acid exhibited promising activity particularly in ovarian cancer cells, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

A comparative study on the antimicrobial efficacy of various phenylboronic acids revealed that 2-(Morpholino)phenylboronic acid demonstrated significant inhibition against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) lower than that of conventional antibiotics like AN2690 (Tavaborole). This positions it as a candidate for further exploration in treating bacterial infections .

属性

IUPAC Name |

(2-morpholin-4-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRHNMKDEVGGGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2CCOCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400618 |

Source

|

| Record name | 2-(MORPHOLINO)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933052-52-9 |

Source

|

| Record name | 2-(MORPHOLINO)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。